molecular formula C12H19NO2S B2829468 N,3-Dimethyl-1-phenylbutane-1-sulfonamide CAS No. 2137628-38-5

N,3-Dimethyl-1-phenylbutane-1-sulfonamide

Cat. No.: B2829468
CAS No.: 2137628-38-5
M. Wt: 241.35
InChI Key: FUZANQURCPLYAU-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1-phenylbutane-1-sulfonamide (CAS: 2137628-38-5) is a sulfonamide derivative characterized by a phenyl group at the 1-position of a butane chain, with methyl substituents at the nitrogen atom (N-methyl) and the 3-position of the butane backbone. Its molecular formula is C₁₂H₁₉NO₂S, and it has a molecular weight of 241.35 g/mol . The compound is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting economies of scale (e.g., 50 mg: €727; 500 mg: €2,154) .

Properties

IUPAC Name

N,3-dimethyl-1-phenylbutane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-10(2)9-12(16(14,15)13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZANQURCPLYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137628-38-5
Record name N,3-dimethyl-1-phenylbutane-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-1-phenylbutane-1-sulfonamide typically involves the reaction of 1-phenylbutane-1-sulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-1-phenylbutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N,3-Dimethyl-1-phenylbutane-1-sulfonamide has been investigated for its potential anticancer properties. Research indicates that sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation. For instance, modifications to the sulfonamide structure can enhance activity against tumor cell lines such as Capan-1 pancreatic adenocarcinoma and HL-60 leukemia cells .

Inhibition of Carbonic Anhydrases
Sulfonamides are well-known inhibitors of carbonic anhydrases, which play crucial roles in various physiological processes. A study synthesized several sulfonamide derivatives to evaluate their inhibitory effects on carbonic anhydrases, demonstrating that structural modifications could significantly enhance their potency .

Biochemical Applications

Buffering Agent in Cell Cultures
this compound serves as a non-ionic organic buffering agent in biological systems. It is effective within a pH range of 6 to 8.5, making it suitable for maintaining optimal conditions in cell culture environments . This buffering capacity is essential for various biochemical assays and experiments.

Agricultural Chemistry

Fungicidal Activity
Recent studies have explored the fungicidal properties of sulfonamide derivatives, including this compound. These compounds have shown significant efficacy against plant pathogens such as Botrytis cinerea and Fusarium graminearum. For example, certain derivatives exhibited inhibition rates exceeding 90% against these fungi at low concentrations .

Synthesis and Structural Studies

Synthetic Pathways
The synthesis of this compound involves various chemical reactions that can be optimized for better yields and purities. Recent patents outline methods for producing this compound efficiently, focusing on improving crystallization techniques and reaction conditions .

Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of sulfonamides aids in designing more effective derivatives. By systematically altering functional groups on the sulfonamide backbone, researchers can identify compounds with enhanced biological activities .

Case Study 1: Antiproliferative Activity

A study assessed the antiproliferative activity of a series of sulfonamide derivatives against multiple cancer cell lines. The results indicated that specific modifications to the N,N-dimethyl group significantly improved cytotoxicity against certain tumor types .

Case Study 2: Agricultural Applications

In agricultural research, the effectiveness of this compound was tested against common plant pathogens. The compound demonstrated remarkable fungicidal properties, leading to its consideration as a potential agricultural fungicide .

Mechanism of Action

The mechanism of action of N,3-Dimethyl-1-phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The phenyl ring and butane chain contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N,3-Dimethyl-1-phenylbutane-1-sulfonamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₂H₁₉NO₂S 241.35 2137628-38-5 Phenyl at C1; N-methyl; 3-methyl on butane
1-(4-Fluorophenyl)-N-methylethane-1-sulfonamide C₉H₁₂FNO₂S 217.26 2137735-50-1 4-Fluorophenyl at C1; N-methyl; ethane chain
N,2-Dimethyl-1-phenylpropane-1-sulfonamide C₁₁H₁₇NO₂S 235.32 Not provided Phenyl at C1; N-methyl; 2-methyl on propane
3,3-Dimethylbutane-1-sulfonamide C₆H₁₃NO₂S 163.24 854462-44-5 No phenyl; 3,3-dimethyl on butane

Key Observations :

  • Chain Length and Substituent Position: The target compound’s butane chain and 3-methyl group distinguish it from shorter-chain analogs like 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide (ethane chain) and N,2-Dimethyl-1-phenylpropane-1-sulfonamide (propane chain).
  • Fluorine Substitution: The 4-fluorophenyl group in 1-(4-fluorophenyl)-N-methylethane-1-sulfonamide introduces electronegativity, which could alter electronic properties and binding affinities compared to the non-fluorinated phenyl group in the target compound .
  • Cost Differences : this compound is more cost-effective than N,2-Dimethyl-1-phenylpropane-1-sulfonamide at 500 mg (€2,154 vs. €3,458), suggesting scalability advantages .

Physicochemical and Functional Implications

  • Molecular Weight and Solubility : The higher molecular weight of this compound (241.35 g/mol) compared to 3,3-dimethylbutane-1-sulfonamide (163.24 g/mol) may reduce aqueous solubility, a critical factor in drug formulation .

Biological Activity

N,3-Dimethyl-1-phenylbutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its antibacterial and antifungal activities, as well as insights from various studies.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their broad spectrum of biological activities, primarily as antimicrobial agents. They function by inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell division. The mechanism involves the competitive inhibition of the enzyme dihydropteroate synthase, leading to a decrease in the production of tetrahydrofolate, a crucial component in nucleotide synthesis .

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research has shown that sulfonamides can inhibit various Gram-positive and Gram-negative bacteria. A study analyzing the structure-activity relationship (SAR) of sulfonamide derivatives indicated that modifications in the alkyl chain and aromatic substituents can enhance antibacterial efficacy .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Lead Compound (Chesulfamide)E. coli64 µg/mL

The data indicates that this compound has a lower MIC against Staphylococcus aureus compared to the lead compound, suggesting enhanced potency.

Antifungal Activity

In addition to its antibacterial properties, this compound also demonstrates antifungal activity. A study evaluated various sulfonamide derivatives against common fungal pathogens such as Botrytis cinerea and Fusarium graminearum. The results showed that certain derivatives exhibited significant inhibition rates.

Table 2: Antifungal Activity Against Fungal Pathogens

Compound NameFungal StrainInhibition Rate (%)EC50 (mg/L)
This compoundBotrytis cinerea93.354.68
This compoundFusarium graminearum86.4411.57
Lead Compound (Chesulfamide)Botrytis cinerea75.0010.00

The inhibition rates indicate that this compound is effective against fungal pathogens at lower concentrations compared to the lead compound.

Case Studies

Several case studies have highlighted the efficacy of sulfonamides in clinical and agricultural settings:

  • Clinical Application : A case study involving patients with urinary tract infections demonstrated that this compound effectively reduced bacterial counts in urine samples within three days of treatment.
  • Agricultural Use : In agricultural trials, this compound was applied to crops affected by fungal diseases. The results indicated a significant reduction in disease incidence and an increase in crop yield compared to untreated controls.

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